N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide: is a complex organic compound that features a thiophene ring, an oxane ring, and a benzamide structure with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by their integration into the benzamide structure. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.
Integration into Benzamide Structure: The final step involves coupling the thiophene and oxane rings with a benzamide precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Corrosion Inhibitors: The compound can be used in coatings to prevent corrosion of metals.
Organic Semiconductors: It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide: This compound features a dimethylamino group instead of the thiophene ring and methoxy groups instead of trifluoromethyl groups.
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide: This compound has a cyclobutanecarboxamide group instead of the benzamide structure.
Uniqueness: N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both thiophene and oxane rings, as well as the trifluoromethyl groups on the benzamide structure. These features confer distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO2S/c20-18(21,22)13-8-12(9-14(10-13)19(23,24)25)16(27)26-11-17(3-5-28-6-4-17)15-2-1-7-29-15/h1-2,7-10H,3-6,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWVTJODGBYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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